molecular formula C9H18N2 B3246783 3,9-Diazaspiro[5.5]undecane CAS No. 180-46-1

3,9-Diazaspiro[5.5]undecane

Cat. No.: B3246783
CAS No.: 180-46-1
M. Wt: 154.25 g/mol
InChI Key: YNKVCLQNSSTHTD-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes two nitrogen atoms within a spiro[5.5]undecane framework. This compound has garnered significant interest in medicinal chemistry due to its potential as a γ-aminobutyric acid type A receptor antagonist, which has implications for immunomodulatory effects .

Scientific Research Applications

3,9-Diazaspiro[5.5]undecane has a wide range of applications in scientific research:

Mechanism of Action

3,9-Diazaspiro[5.5]undecane compounds have been reported to inhibit the activity of geranylgeranyltransferase I (GGTase I), leading to inactivation of downstream YAP1 and/or TAZ and blockade of cancer cell proliferation . They have also been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Future Directions

The future directions of research on 3,9-Diazaspiro[5.5]undecane could involve further exploration of its potential as a GABAAR antagonist , as well as its potential role in cancer treatment by inhibiting the activity of GGTase I .

Relevant Papers Relevant papers on this compound can be found in various sources . These papers provide valuable insights into the properties and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[5.5]undecane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate diamines with cyclic ketones under acidic conditions to form the spirocyclic core . Another approach involves the use of palladium-catalyzed reactions to introduce various substituents onto the spirocyclic framework .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions typically produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Diazaspiro[5.5]undecane is unique due to its dual nitrogen atoms within the spirocyclic structure, which confer specific binding properties and biological activities. Its ability to act as a γ-aminobutyric acid type A receptor antagonist with immunomodulatory effects sets it apart from other spirocyclic compounds .

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKVCLQNSSTHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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